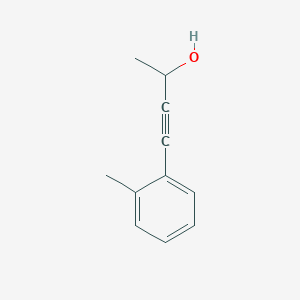

4-(2-Methylphenyl)-3-butyn-2-ol

Description

Precursor in Specialized Organic Synthesis Pathways

The distinct chemical architecture of 4-(2-Methylphenyl)-3-butyn-2-ol makes it a valuable precursor in multi-step synthetic routes aimed at producing complex target molecules.

Research has demonstrated the utility of propargylic alcohols, a class of compounds to which this compound belongs, in the synthesis of pharmaceutical agents. lookchem.comnih.gov For instance, analogs of Erlotinib, a medication used in the treatment of non-small cell lung cancer, have been synthesized using related structures. nih.govnih.gov The synthesis of these analogs often involves the coupling of a quinazoline (B50416) core with a substituted aniline (B41778), where the propargylic alcohol functionality can be a key reactive handle for forming the necessary carbon-carbon or carbon-heteroatom bonds. nih.gov The synthesis of Erlotinib itself proceeds through a multi-step sequence, and intermediates with similar structural motifs to this compound are crucial for building the final drug molecule. nih.gov

A study on the synthesis of Erlotinib analogues involved the creation of a series of compounds with modifications at the 6,7-alkoxyl positions. nih.gov One of the synthesized analogues, an alcohol compound, was conjugated with bovine serum albumin (BSA) and showed significant inhibitory activity in non-small cell lung cancer cell lines. nih.gov This highlights the potential of alcohol-containing intermediates in developing new anti-cancer agents. nih.gov

| Precursor Application | Target Molecule Class | Relevant Research Findings |

| Pharmaceutical Intermediate | Erlotinib Analogs | An alcohol-containing Erlotinib analogue conjugated with BSA demonstrated strong inhibitory activity in A549 and H1975 NSCLC cell lines. nih.gov |

While direct evidence for the use of this compound in the Vitamin A pathway is not explicitly detailed in the provided search results, the synthesis of terpenes and terpenoids, which includes Vitamin A, heavily relies on precursors like 2-methylbut-3-yn-2-ol. wikipedia.org This smaller, related molecule is produced on an industrial scale and serves as a key building block for constructing the carbon skeletons of various terpenes. wikipedia.org The fundamental reactions involving the acetylene (B1199291) group in these precursors are analogous to the potential transformations of this compound. wikipedia.org The synthesis of complex biomolecules often involves the sequential addition of carbon units, and propargylic alcohols provide a versatile platform for such elaborations.

Applications in Building Block Chemistry for Diverse Molecular Scaffolds

The reactivity of the alkyne and alcohol functionalities in this compound allows for its use in the construction of a wide array of molecular frameworks.

The synthesis of enantiomerically pure or enriched compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. uwindsor.ca Propargylic alcohols are valuable precursors for generating chiral molecules. uwindsor.caorganic-chemistry.org Asymmetric synthesis, the process of creating a chiral molecule with a preference for one stereoisomer, can be achieved through various methods, including the use of chiral catalysts or auxiliaries. uwindsor.canih.govresearchgate.net

The reduction of alkynones using chiral catalysts, such as those based on ruthenium complexes, can produce optically pure propargylic alcohols with high enantioselectivity. Furthermore, the addition of terminal alkynes to aldehydes, mediated by chiral ligands, is a well-established method for synthesizing chiral propargylic alcohols. organic-chemistry.org These chiral propargylic alcohols, in turn, can serve as building blocks for the synthesis of more complex chiral molecules. amanote.com For example, they are precursors to chiral allenes, which are valuable intermediates in organic synthesis. amanote.com

| Asymmetric Synthesis Method | Product Type | Key Features |

| Asymmetric reduction of alkynones | Chiral Propargylic Alcohols | High enantioselectivity using chiral ruthenium catalysts. |

| Chiral ligand-mediated alkyne addition to aldehydes | Chiral Propargylic Alcohols | Versatile method for creating stereocenters. organic-chemistry.org |

The construction of macrocycles and heterocycles is a significant area of synthetic chemistry due to the prevalence of these structures in natural products and pharmaceuticals. The alkyne functionality within this compound is particularly well-suited for participating in cyclization reactions.

Three-component reactions are a powerful tool for the synthesis of substituted anilines, which can be precursors to various heterocyclic systems. beilstein-journals.org The synthesis of meta-hetarylanilines has been achieved through a one-pot, three-component reaction involving heterocycle-substituted 1,3-diketones, demonstrating a pathway to complex aniline derivatives. beilstein-journals.org While not directly employing this compound, this methodology highlights the strategies used to construct complex aromatic systems that could potentially incorporate such a building block.

Exploitation in Polymer and Material Precursor Research

The reactive nature of the alkyne group in this compound suggests its potential as a monomer or cross-linking agent in polymer synthesis. While specific research on the use of this exact compound in polymer and material science is not extensively covered in the provided results, the broader class of propargylic alcohols has found applications in this field. smolecule.com The ability of the alkyne to undergo polymerization reactions, such as cyclotrimerization or addition reactions, makes it a candidate for creating novel polymers with unique thermal and electronic properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-(2-methylphenyl)but-3-yn-2-ol |

InChI |

InChI=1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6,10,12H,1-2H3 |

InChI Key |

HOPQWNJZPJAWCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C#CC(C)O |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 4 2 Methylphenyl 3 Butyn 2 Ol

Alkyne Functional Group Transformations

The carbon-carbon triple bond in 4-(2-methylphenyl)-3-butyn-2-ol is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

Selective Hydrogenation Studies for Alkene Formation

The selective reduction of the alkyne is a critical transformation, allowing for the synthesis of the corresponding alkene, 4-(2-methylphenyl)-3-buten-2-ol. Achieving this selectivity without over-reduction to the corresponding alkane requires carefully chosen catalysts and reaction conditions.

One common method for this transformation is the use of poisoned palladium catalysts, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). This catalyst system is known to facilitate the syn-addition of hydrogen across the triple bond, leading to the formation of the cis or (Z)-alkene. While direct studies on this compound are not prevalent, research on analogous propargyl alcohols demonstrates that full hydrogenation to saturated alcohols can occur with activated metal catalysts like platinum or palladium in a hydrogen-rich environment. nih.gov To achieve semi-hydrogenation, mildly poisoned catalysts are necessary. nih.gov

Kinetic studies on similar substrates, such as 2-propyn-1-ol, using dodecanethiolate-capped palladium nanoparticles show that the reaction proceeds through a semi-hydrogenation intermediate (allyl alcohol) before further reaction. nih.gov The strong adsorption of the alkyne onto the palladium surface compared to the alkene is a key factor in achieving selectivity. nih.gov For the hydrogenation of propargyl alcohols in the presence of other reducible groups like a vinyl iodide, conditions can be optimized to selectively reduce the alkyne. For instance, using Pd/CaCO₃ in hexane (B92381) has been shown to be effective. nih.gov

Table 1: Catalyst Systems for Selective Hydrogenation of Propargyl Alcohols

| Catalyst System | Solvent | Outcome | Reference |

| Dodecanethiolate-capped Pd nanoparticles | - | Tandem semi-hydrogenation/isomerization to saturated carbonyls | nih.gov |

| Pd/CaCO₃ (Lindlar's catalyst) | Hexane | Selective reduction of alkyne to cis-alkene in the presence of vinyl iodide | nih.gov |

| Pd/BaSO₄ | - | Over-reduction to saturated alcohol | nih.gov |

| Ir(cod)(PCy₃)(py)PF₆ (Crabtree's catalyst) | CH₂Cl₂ | Reduction of alkyne to saturated alcohol in the presence of vinyl iodide | nih.gov |

Carbometallation Reactions and their Stereochemical Outcomes

Carbometallation involves the addition of an organometallic reagent across the carbon-carbon triple bond. This reaction is a powerful tool for carbon-carbon bond formation and can lead to the synthesis of highly substituted alkenes. The stereochemical outcome of the addition (syn or anti) is a critical aspect of these reactions.

For terminal propargylic alcohols, copper-catalyzed carbometallation reactions have been studied. For instance, the Cu(I)-catalyzed reaction of secondary terminal propargylic alcohols with Grignard reagents (both alkyl and aryl) has been shown to proceed via a highly regioselective anti-carbometallation. dp.tech This process is believed to involve a cyclic organometallic intermediate, which can then be trapped by electrophiles like iodine or undergo further cross-coupling reactions to yield stereodefined allylic alcohols. dp.tech The application of this methodology to tertiary propargylic alcohols like this compound would be expected to produce trisubstituted allylic alcohols with defined stereochemistry.

Formation of Diarylacetylenes via Coupling Reactions

The terminal alkyne of this compound is readily functionalized through various cross-coupling reactions to form diarylacetylenes. The Sonogashira and Cadiot-Chodkiewicz couplings are prominent examples.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been used for the synthesis of various aryl-2-methyl-3-butyn-2-ols. beilstein-journals.orgresearchgate.netnih.gov A copper-free variant of the Sonogashira coupling has been developed, using a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF. This system effectively couples 2-methyl-3-butyn-2-ol (B105114) with a range of aryl bromides, including those with different substituents, in good to excellent yields. beilstein-journals.orgresearchgate.net A related decarboxylative coupling using 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides has also been established. beilstein-journals.orgnih.gov The synthesis of the related 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol has been achieved via a Sonogashira-Hagihara coupling of 4-bromoanisole (B123540) and 2-methylbut-3-yn-2-ol. nih.gov These compounds serve as important intermediates, as the 2-hydroxy-2-methylpropyl group can be removed under basic conditions (retro-Favorsky reaction) to yield the terminal arylalkyne. nih.gov

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgwikipedia.orgalfa-chemistry.com The first reported instance of this reaction involved the coupling of a bromoalkyne with 2-methyl-but-3-yn-2-ol. rsc.orgalfa-chemistry.com The reaction mechanism is thought to proceed through the formation of a copper(I) acetylide, which then undergoes oxidative addition to the haloalkyne followed by reductive elimination. wikipedia.org This methodology allows for the direct connection of the 4-(2-methylphenyl)ethynyl moiety to another substituted alkyne.

Table 2: Coupling Reactions for the Synthesis of Aryl-2-methyl-3-butyn-2-ols

| Reaction | Catalyst System | Substrates | Product Type | Reference |

| Copper-Free Sonogashira | Pd(OAc)₂ / P(p-tol)₃, DBU, THF | 2-methyl-3-butyn-2-ol + Aryl bromides | Aryl-2-methyl-3-butyn-2-ols | beilstein-journals.orgresearchgate.netnih.gov |

| Decarboxylative Sonogashira | Pd(OAc)₂ / SPhos or XPhos, TBAF, THF | 4-hydroxy-4-methyl-2-pentynoic acid + Aryl bromides | Aryl-2-methyl-3-butyn-2-ols | beilstein-journals.orgnih.gov |

| Cadiot-Chodkiewicz | Cu(I) salt, Amine base | Terminal alkyne + 1-Haloalkyne | Unsymmetrical 1,3-diyne | rsc.orgwikipedia.orgalfa-chemistry.com |

Hydroxyl Functional Group Reactivity and Derivatization

The tertiary hydroxyl group of this compound influences its physical properties, such as solubility, and provides a handle for further chemical modifications.

Nucleophilic Additions and Substitutions Involving the Hydroxyl Moiety

The hydroxyl group can participate in a variety of reactions. It can be deprotonated to form an alkoxide, which can then act as a nucleophile. Alternatively, it can be protonated and eliminated as a water molecule, allowing the propargyl cation to be attacked by nucleophiles. Propargyl alcohols are valuable synthetic intermediates. thieme-connect.comnih.gov For example, o-hydroxyphenyl propargylic alcohols can be converted into ortho-alkynyl quinone methides, which are versatile precursors for constructing complex polycyclic structures like fused-chromene derivatives. acs.org This transformation highlights the potential for intramolecular reactions involving the hydroxyl group if a suitable nucleophile is present on the aryl ring.

Oxidation and Reduction Pathways of the Hydroxyl Group

The tertiary nature of the hydroxyl group in this compound means it cannot be oxidized to a ketone under standard conditions without carbon-carbon bond cleavage. However, specific reagents can induce oxidative rearrangements. An oxidative rearrangement of tertiary propargylic alcohols mediated by m-chloroperoxybenzoic acid (m-CPBA) has been reported to generate tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.comthieme-connect.com The proposed mechanism involves the epoxidation of the alkyne to form a reactive oxirene (B85696) intermediate, which then undergoes a 1,2-aryl shift. thieme-connect.comthieme-connect.com More direct oxidation of the alcohol functionality in sensitive propargylic benzylic alcohols has been achieved electrochemically using N-hydroxytetrafluorophthalimide (TFNHPI) as a mediator. nih.gov Additionally, a mild and selective oxidation of propargylic alcohols to the corresponding aldehydes and ketones can be achieved using TEMPO and calcium hypochlorite. rsc.org

Regarding reduction, the hydroxyl group can be removed in a process known as propargylic reduction. A ruthenium-catalyzed reduction of tertiary propargylic alcohols bearing a terminal alkyne moiety has been accomplished using a Hantzsch ester as a hydride source. acs.org This reaction proceeds through a proposed ruthenium-allenylidene complex intermediate and results in the formation of the corresponding 1-alkyne, effectively removing the hydroxyl group. acs.org Another approach involves the reduction of propargyl alcohols with lithium aluminum hydride, which can lead to the formation of allenes and alkenols, with the product distribution being dependent on the solvent and reaction conditions. publish.csiro.au

Cyclization and Rearrangement Reactions

The structural arrangement of an alcohol and an alkyne within the same molecule makes this compound a prime candidate for intramolecular reactions, leading to cyclic products or rearranged acyclic structures. These transformations are often of significant interest in organic synthesis for their ability to rapidly build molecular complexity.

Propargylic alcohols are well-known to undergo acid-catalyzed rearrangement to form α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org For tertiary alcohols like this compound, two main pathways can occur: the Meyer-Schuster rearrangement and the Rupe rearrangement. wikipedia.org

The Meyer-Schuster rearrangement involves a formal 1,3-shift of the hydroxyl group, which, after tautomerization of an allenol intermediate, yields an α,β-unsaturated ketone. organicreactions.orgresearchgate.net The reaction is initiated by the protonation of the hydroxyl group, followed by its elimination to form a vinyl cation. A subsequent 1,3-hydroxyl shift and tautomerization lead to the final product. The traditional use of strong acids has been largely replaced by milder, more selective transition-metal catalysts, particularly those based on gold, silver, ruthenium, and scandium. organicreactions.orgnih.gov For this compound, the expected Meyer-Schuster product would be 4-(2-methylphenyl)-3-methylbut-3-en-2-one.

The competing Rupe rearrangement typically occurs with tertiary alcohols that have a terminal alkyne, leading to α,β-unsaturated ketones through an enyne intermediate. wikipedia.org Since this compound is an internal alkyne, the Meyer-Schuster pathway is generally more probable.

Table 1: General Conditions for Meyer-Schuster Rearrangement of Propargylic Alcohols This table presents generalized data for the Meyer-Schuster rearrangement of various propargylic alcohols, as specific data for this compound is not available.

| Catalyst System | Solvent | Temperature | Typical Yield | Reference(s) |

| Strong Acid (e.g., H₂SO₄, PTSA) | Acetic Acid, Water | High Temperature | Variable | wikipedia.orgnih.gov |

| Gold(I) Complexes (e.g., IPrAu(CH₃CN)]SbF₆) | Dichloromethane (DCM) | Room Temperature | Good to Excellent | nih.gov |

| Silver Salts (e.g., AgBF₄) | Dichloromethane (DCM) | Room Temperature | Moderate to Excellent | researchgate.net |

| Rhenium Complexes (e.g., ReOCl₃(PPh₃)₂) | Toluene | Reflux | Good | nih.gov |

Homogeneous gold catalysis has become a powerful tool for activating the carbon-carbon triple bond of alkynols towards nucleophilic attack. researchgate.net In the case of this compound, the internal hydroxyl group can act as a nucleophile, leading to intramolecular cyclization. Cationic gold(I) catalysts are particularly effective in these transformations. organic-chemistry.org

The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. The nearby hydroxyl group then attacks the activated alkyne in an endo- or exo-cyclization fashion. For a substrate like this compound, a 5-endo-dig cyclization is a plausible pathway, which would lead to the formation of a five-membered furan (B31954) ring. organic-chemistry.orgnih.gov Subsequent dehydration would yield a substituted furan derivative, specifically 2-isopropylidene-5-(o-tolyl)-2,3-dihydrofuran, which could potentially isomerize to the more stable 2-isopropyl-5-(o-tolyl)furan. These gold-catalyzed reactions are valued for their mild conditions and high efficiency. organic-chemistry.org

Role in Multi-Component Reactions (e.g., Mannich Reaction)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. While specific examples involving this compound are not prominently documented, its structure suggests potential applications in certain types of MCRs.

The Mannich reaction traditionally involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen. A variation, known as the A³ coupling (alkyne-aldehyde-amine), is a well-established MCR for producing propargylamines. However, the A³ coupling typically requires a terminal alkyne.

A more relevant potential application for this compound is in Povarov-type reactions for the synthesis of quinolines. researchgate.net The Povarov reaction is a formal [4+2] cycloaddition between an electron-rich alkene or alkyne, an aniline (B41778), and an aldehyde to generate tetrahydroquinolines, which can then be oxidized to quinolines. In some variations, the alkyne can serve as the dienophile. A hypothetical Povarov-type reaction could involve this compound, an aniline derivative, and an aldehyde, potentially catalyzed by a Lewis acid, to construct a substituted quinoline (B57606) core bearing the 1-hydroxy-1-methylethyl (B12665419) and 2-methylphenyl groups. Such a reaction would provide a direct route to complex, highly substituted quinoline frameworks. researchgate.net

Table 2: Potential Multi-Component Reaction Profile This table outlines a hypothetical reaction based on the known reactivity of similar compounds, as specific data for this compound is not available.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class | Reference(s) for Analogy |

| Povarov-type Reaction | This compound | Aniline | Benzaldehyde | Substituted Quinolines | researchgate.net |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Exploitation in Polymer and Material Precursor Research

Monomer Applications in Controlled Polymerization Processes

The presence of a terminal alkyne group in 4-(2-Methylphenyl)-3-butyn-2-ol makes it a promising candidate for polymerization. While specific studies on the controlled polymerization of this exact monomer are not extensively documented, research on analogous phenylacetylene (B144264) derivatives provides a strong basis for understanding its potential. Controlled polymerization techniques are crucial for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity, which are essential for high-performance materials.

Rhodium(I)-based catalysts have been demonstrated to be highly effective for the stereospecific and living polymerization of phenylacetylenes. cmu.eduacs.org These catalysts, often in combination with co-catalysts or specific ligands, can initiate polymerization in a controlled manner, leading to the formation of poly(phenylacetylene)s with highly regular structures, predominantly with a cis-transoidal backbone configuration. cmu.eduacs.orgrsc.org The mechanism typically involves a coordination-insertion pathway. rsc.orgrsc.org

The polymerization of phenylacetylene monomers using such catalytic systems allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, which are hallmarks of a controlled process. acs.org The ability to achieve high initiation efficiencies and produce high molecular weight polymers is also a significant advantage. acs.orgrsc.org

Table 1: Representative Data on Controlled Polymerization of Phenylacetylene Analogs

| Monomer | Catalyst System | Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) | Polymer Structure | Reference |

| Phenylacetylene | Rh(C≡CC₆H₅)(nbd)[P(C₆H₅)₃]/DMAP | Controllable | Low (<1.2) | cis-transoidal | cmu.eduacs.org |

| Substituted Phenylacetylenes | [(nbd)Rh{C(Ph)=CPh₂}(PPh₃)] | High | Narrow | Stereoregular | tcu.ac.jp |

| Phenylacetylene | [RhX(nbd)(κC-MeIm∩Z)] | Very High | - | Stereoregular | rsc.org |

This table presents data for analogous phenylacetylene monomers to illustrate the potential of controlled polymerization for compounds like this compound.

Given these findings with related phenylacetylene monomers, it is highly probable that this compound could also be polymerized in a controlled fashion using similar rhodium(I) catalysts. The resulting polymer, poly(this compound), would possess a conjugated backbone with pendant hydroxyl and tolyl groups. These functional groups could then be leveraged for further modifications, leading to materials with tailored properties.

Derivatization for Advanced Functional Material Development

The strategic derivatization of this compound opens avenues for the creation of a wide array of advanced functional materials. The hydroxyl and alkyne functionalities serve as key handles for introducing new chemical moieties and for cross-linking reactions.

The tertiary alcohol group can be a site for esterification or etherification reactions, allowing for the attachment of various functional groups. For instance, reaction with acyl chlorides or anhydrides can introduce ester functionalities, which could be designed to be photo-cross-linkable or to carry specific chemical recognition sites. nih.gov

The terminal alkyne is particularly versatile. It can participate in a variety of powerful and efficient chemical transformations, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry that allows for the highly efficient and specific formation of triazole rings. Polymers bearing the this compound monomer unit could be readily functionalized by reacting the pendant alkyne groups with azide-containing molecules. This approach is widely used to attach biomolecules, fluorophores, or other functional units to polymers. oup.com

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. oup.com This reaction could be used to extend the conjugation of the polymer backbone or to attach other functional aromatic systems.

Thiol-Yne Reactions: The radical-mediated or base-catalyzed addition of thiols to alkynes is another efficient method for functionalization or cross-linking. nih.govacs.org This chemistry can be initiated by light (photo-cross-linking), making it suitable for applications in coatings, hydrogels, and 3D printing. acs.org

The derivatization of propargyl alcohols, a class to which this compound belongs, is a well-established strategy for synthesizing a diverse range of chemical structures. mdpi.com These reactions can be used to create monomers for other types of polymerization or to build complex, small-molecule-based functional materials.

Table 2: Potential Derivatization Reactions of this compound for Functional Materials

| Reactive Site | Reaction Type | Potential Functionalization | Application Area |

| Hydroxyl Group | Esterification | Introduction of photo-active groups, biocompatible moieties | Photoresists, Biomaterials |

| Alkyne Group | Azide-Alkyne Click Chemistry | Attachment of fluorescent dyes, bioactive molecules | Biosensors, Drug Delivery |

| Alkyne Group | Sonogashira Coupling | Extension of π-conjugation, linking to other polymers | Organic Electronics |

| Alkyne Group | Thiol-Yne Reaction | Cross-linking with dithiols | Hydrogels, Elastomers |

The combination of controlled polymerization and subsequent derivatization offers a powerful platform for designing advanced functional materials based on this compound. The ability to precisely control the polymer architecture and then introduce a wide range of functionalities paves the way for materials with tailored optical, electronic, and biological properties.

Catalysis and Reaction Optimization Studies Involving 4 2 Methylphenyl 3 Butyn 2 Ol

Design and Evaluation of Homogeneous Catalytic Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. For 4-(2-methylphenyl)-3-butyn-2-ol, research has primarily centered on palladium-based systems for its synthesis and further functionalization.

Palladium-Based Catalysts: Ligand Effects and Catalyst Loading

The synthesis of this compound is often achieved through Sonogashira coupling, a cross-coupling reaction between a terminal alkyne (2-methyl-3-butyn-2-ol) and an aryl halide (e.g., 2-bromotoluene (B146081) or 2-iodotoluene). The efficiency of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the catalyst loading.

Research on the synthesis of the broader class of aryl-2-methyl-3-butyn-2-ols has shown that the nature of the phosphine ligand plays a crucial role in the reaction outcome. For the coupling of 2-methyl-3-butyn-2-ol (B105114) with various aryl bromides, different ligands have been screened to optimize the yield. While specific data for the synthesis of this compound is not extensively tabulated in comparative studies, general trends can be inferred from related reactions. For instance, in the copper-free Sonogashira coupling for the synthesis of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, a variety of phosphine ligands were tested. researchgate.net

Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, have been found to be effective in promoting the coupling, particularly in decarboxylative variations of the Sonogashira reaction. researchgate.net In a conventional copper-free Sonogashira coupling, a simpler catalytic system composed of palladium acetate (B1210297) (Pd(OAc)₂) and tri(p-tolyl)phosphine (P(p-tol)₃) has been shown to be highly effective for the synthesis of various aryl-2-methyl-3-butyn-2-ols in good to excellent yields. researchgate.net The choice of base is also critical, with organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) often being preferred in these copper-free protocols. researchgate.net

Catalyst loading is another key parameter to optimize for both economic and environmental reasons. While high catalyst loadings can ensure a fast reaction and high yield, minimizing the amount of the expensive palladium catalyst is a primary goal in process development. In many reported procedures for Sonogashira couplings of aryl bromides, palladium catalyst loading is typically in the range of 1-5 mol%. organic-chemistry.org For more challenging substrates, such as sterically hindered aryl chlorides, higher catalyst loadings might be necessary. organic-chemistry.org The optimization of catalyst loading often involves a trade-off between reaction efficiency and cost.

Table 1: Representative Ligands and Bases in Palladium-Catalyzed Sonogashira Reactions for the Synthesis of Aryl-2-methyl-3-butyn-2-ols

| Ligand | Base | Catalyst System | Reaction Type | Reference |

| Triphenylphosphine | TBAF | Pd(OAc)₂/PPh₃ | Conventional | researchgate.net |

| Tri(p-tolyl)phosphine | DBU | Pd(OAc)₂/P(p-tol)₃ | Conventional | researchgate.net |

| SPhos | TBAF | Pd(OAc)₂/SPhos | Decarboxylative | researchgate.net |

| XPhos | TBAF | Pd(OAc)₂/XPhos | Decarboxylative | researchgate.net |

| Tri-tert-butylphosphine (B79228) | Cs₂CO₃ | PdCl₂(PPh₃)₂/P(t-Bu)₃ | Microwave-assisted | organic-chemistry.org |

Copper and Other Transition Metal Co-Catalysis

The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.org The role of the copper co-catalyst is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org This co-catalytic system allows the reaction to proceed under mild conditions. However, the use of copper can lead to the formation of undesired alkyne homocoupling products (Glaser coupling) and can complicate the purification of the final product, which is a concern in the pharmaceutical industry. wikipedia.org

To address these issues, significant research has been devoted to the development of copper-free Sonogashira reactions. researchgate.net These protocols often require a stronger base and a carefully selected phosphine ligand to achieve high efficiency. The synthesis of this compound and its analogs can be effectively carried out using these copper-free methods. researchgate.net

While palladium remains the dominant metal in these cross-coupling reactions, other transition metals have been explored as potential catalysts. Iron, being more abundant and less expensive, has been investigated as a catalyst for Sonogashira-type couplings, although the reaction conditions and substrate scope may differ from palladium-catalyzed systems. digitellinc.com Mechanistic studies on iron-catalyzed Sonogashira reactions are ongoing to better understand their potential and limitations. digitellinc.com

Heterogeneous Catalysis for Synthesis and Transformation

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation from the reaction mixture and potential for recycling. For the transformations of this compound, heterogeneous catalysis is particularly relevant for hydrogenation processes.

Supported Metal Catalysts in Hydrogenation Processes

The selective hydrogenation of the carbon-carbon triple bond in this compound to a double bond to form the corresponding alkene, 4-(2-methylphenyl)-3-buten-2-ol, is a synthetically important transformation. This partial hydrogenation requires a catalyst that is selective for the alkyne over the alkene to prevent over-reduction to the alkane.

Supported palladium catalysts are widely used for this purpose. The support material can significantly influence the catalyst's activity and selectivity. Common supports include carbon (activated carbon, carbon nanotubes), alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and calcium carbonate (CaCO₃). researchgate.net

A well-known example of a modified heterogeneous catalyst for selective alkyne hydrogenation is the Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline (B57606). researchgate.net The "poisoning" of the catalyst deactivates the most active sites, thereby reducing the rate of alkene hydrogenation and improving the selectivity for the cis-alkene product.

Studies on the hydrogenation of the related compound 2-methyl-3-butyn-2-ol have shown that supported palladium catalysts can achieve high selectivity for the corresponding alkene, 2-methyl-3-buten-2-ol. For instance, a Pd/ZnO catalyst has been studied for its kinetic behavior and selectivity in this reaction. rsc.org The selectivity of these catalysts is influenced by factors such as the nature of the support, the size of the palladium nanoparticles, and the presence of modifiers. rsc.orgrsc.org

Table 2: Examples of Supported Catalysts in Alkyne Hydrogenation

| Catalyst | Support | Application | Key Feature | Reference |

| Pd | CaCO₃ | Selective alkyne hydrogenation | Lindlar catalyst, poisoned with lead | researchgate.net |

| Pd | ZnO | Hydrogenation of 2-methyl-3-butyn-2-ol | Kinetic and selectivity studies | rsc.org |

| Pd | Carbon Nanotubes | Hydrogenation of 1,4-butynediol | High selectivity with ZnO decoration | rsc.org |

| PdAu | Silica | Hydrogenation of 1-hexyne | Compositionally optimized for high selectivity | osti.gov |

Surface Chemistry and Active Site Characterization in Catalysis

The selectivity of supported palladium catalysts in alkyne hydrogenation is intimately linked to the surface chemistry of the catalyst. The adsorption of the alkyne onto the palladium surface is a key step in the catalytic cycle. Alkynes generally adsorb more strongly to the catalyst surface than alkenes, which contributes to the initial preferential hydrogenation of the triple bond. rsc.org

The nature of the active sites on the palladium surface plays a crucial role in determining the reaction pathway and selectivity. It has been proposed that different types of active sites may be responsible for the desired semi-hydrogenation and the undesired over-hydrogenation. For instance, in the hydrogenation of ethyne, it has been suggested that small ensembles of palladium atoms are selective for ethene formation, while larger ensembles are selective for ethane (B1197151) formation. tandfonline.com

The formation of a near-surface palladium carbide (Pd-C) phase under reaction conditions has been shown to be critical for achieving high selectivity in alkyne hydrogenation. researchgate.netacs.orgresearchgate.net This carbide phase is believed to modify the electronic properties of the palladium surface, weakening the adsorption of the product alkene and thus preventing its further hydrogenation. In contrast, unselective hydrogenation is often associated with the presence of a palladium hydride (β-hydride) phase. researchgate.netacs.orgresearchgate.net

Characterization of the active sites on these catalysts is challenging but can be achieved using a combination of experimental techniques, such as temperature-programmed desorption (TPD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM), along with theoretical calculations like density functional theory (DFT). rsc.orgrsc.org These studies help to elucidate the structure-activity relationships and guide the rational design of more selective catalysts. researchgate.net

Mechanistic Probes in Catalytic Transformations

Understanding the reaction mechanism is fundamental to optimizing catalytic processes. For the catalytic transformations of this compound, various mechanistic probes can be employed to elucidate the intricate steps of the catalytic cycle.

In the context of the Sonogashira reaction, mechanistic studies often focus on identifying the active catalytic species and the key intermediates. For copper-free variants, the mechanism is believed to involve an oxidative addition of the aryl halide to a palladium(0) species, followed by deprotonation of the alkyne by a base to form a palladium acetylide complex, and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. wikipedia.org Kinetic studies and the isolation and characterization of proposed intermediates can provide evidence for the operative mechanism.

For hydrogenation reactions, isotopic labeling studies are a powerful tool for probing the reaction mechanism. For example, the use of deuterium (B1214612) (D₂) in place of hydrogen (H₂) can provide information about the stereochemistry of the addition and the reversibility of certain steps. nih.gov Para-hydrogen induced polarization (PHIP) is another advanced NMR technique that can be used to detect and characterize transient intermediates in hydrogenation reactions, providing detailed mechanistic insights that are not accessible through conventional methods. nih.gov Studies on the hydrogenation of diphenylacetylene (B1204595) using para-hydrogen have allowed for the characterization of palladium-alkyl and palladium-vinyl intermediates. nih.gov While such detailed mechanistic studies have not been specifically reported for this compound, the principles and techniques are directly applicable.

Computational methods, particularly DFT calculations, have become an indispensable tool for studying reaction mechanisms. They can be used to model the potential energy surface of a reaction, identify transition states, and calculate the energies of intermediates, providing a detailed picture of the reaction pathway. digitellinc.com Such studies can help to explain observed selectivities and guide the design of new and improved catalysts.

Elucidation of Reaction Pathways and Rate-Determining Steps

A common catalytic reaction for acetylenic alcohols like this compound is hydrogenation. In the hydrogenation of similar tertiary C4 alkynols, such as 2-methyl-3-butyn-2-ol, two primary reaction pathways are generally observed. researchgate.net

Sequential Hydrogenation: The alkynol is first partially hydrogenated to the corresponding alkenol (2-methyl-3-buten-2-ol), which is then further hydrogenated to the alkanol (2-methyl-butan-2-ol). researchgate.net

Direct Hydrogenation: The alkynol is directly converted to the alkanol in a single step. researchgate.net

Table 1: Potential Hydrogenation Pathways for this compound This table is a conceptual representation based on known pathways for analogous compounds.

| Step | Reactant | Product | Description |

| Pathway 1 (Step I) | This compound | 4-(2-Methylphenyl)-3-buten-2-ol | Partial Hydrogenation (Alkyne to Alkene) |

| Pathway 1 (Step II) | 4-(2-Methylphenyl)-3-buten-2-ol | 4-(2-Methylphenyl)-butan-2-ol | Full Hydrogenation (Alkene to Alkane) |

| Pathway 2 (Step III) | This compound | 4-(2-Methylphenyl)-butan-2-ol | Direct Hydrogenation (Alkyne to Alkane) |

Investigation of Catalyst Deactivation and Regeneration Mechanisms

Catalyst deactivation, a process where the catalyst loses its activity over time, is a significant challenge in industrial applications. princeton.edu For reactions involving acetylenic compounds and transition metal catalysts, particularly palladium, several deactivation pathways are known.

A primary cause of deactivation in palladium-catalyzed reactions, such as cycloisomerization or hydrogenation, is the reduction of the active catalytic species, for example, Pd(II), to inactive metallic palladium, often in the form of nanoparticles or aggregates. nih.gov This reduction can be promoted by reagents within the reaction mixture. In some cases, the product itself can inhibit the catalyst's activity. mdpi.com

Other potential deactivation mechanisms include:

Leaching: The active metal dissolves from the solid support into the reaction medium.

Poisoning: Strong binding of impurities or byproducts to the active sites.

Fouling: The physical blockage of active sites by carbonaceous deposits or polymers formed from the reactants or products.

Investigations into catalyst deactivation often employ techniques like X-ray absorption spectroscopy (XAS) to monitor changes in the oxidation state and coordination environment of the metal center during the reaction. nih.gov Understanding these mechanisms is the first step toward developing strategies for catalyst regeneration. For deactivation caused by the reduction of the metal center, a potential regeneration strategy could involve a re-oxidation step to restore the active catalytic species. In some processes, controlled temperature cycling has been explored to counteract deactivation by facilitating the desorption of inhibiting products. mdpi.com

Kinetic Modeling of Catalytic Reactions

Kinetic modeling is a powerful tool used to describe the rate of a chemical reaction and to understand the influence of various parameters such as reactant concentrations, temperature, and pressure. For the hydrogenation of alkynols over heterogeneous catalysts, the Langmuir-Hinshelwood model is frequently applied. rsc.orgepfl.ch

This model assumes that the reaction occurs in the following sequence:

Adsorption of the reactants (e.g., this compound and hydrogen) onto the active sites of the catalyst surface.

A surface reaction between the adsorbed species.

Desorption of the product from the catalyst surface.

A kinetic model for the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst was successfully developed using a Langmuir-Hinshelwood mechanism that assumed noncompetitive adsorption between hydrogen and the organic molecules. rsc.org Such a model allows for the estimation of key kinetic and adsorption parameters, providing a quantitative understanding of the reaction system. The resulting mathematical model can then be used to predict reaction rates and selectivity under different operating conditions, which is invaluable for reactor design and process optimization. rsc.orgepfl.ch

Table 2: Conceptual Parameters in a Langmuir-Hinshelwood Kinetic Model for Alkynol Hydrogenation This table represents typical parameters derived from kinetic modeling of similar reactions.

| Parameter | Symbol | Description |

| Rate Constant | k | Represents the intrinsic rate of the surface reaction. |

| Adsorption Constant (Alkynol) | Kalkynol | Describes the equilibrium of the alkynol's adsorption onto the catalyst surface. |

| Adsorption Constant (Alkenol) | Kalkenol | Describes the equilibrium of the intermediate alkenol's adsorption. |

| Adsorption Constant (Hydrogen) | KH2 | Describes the equilibrium of hydrogen's adsorption onto the catalyst surface. |

Advanced Analytical and Spectroscopic Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 4-(2-Methylphenyl)-3-butyn-2-ol, a combination of one-dimensional and two-dimensional NMR techniques is employed for a complete structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Connectivity and Functional Group Assignment

One-dimensional ¹H and ¹³C NMR spectroscopy are the initial and most crucial steps in the structural elucidation of this compound. These techniques provide detailed information about the number and types of protons and carbons, respectively, as well as their immediate electronic environment.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 2-methylphenyl group appear as a complex multiplet in the downfield region, characteristic of protons on a benzene (B151609) ring. The methyl group attached to the aromatic ring exhibits a singlet in the upfield region. The six protons of the two methyl groups attached to the tertiary carbon bearing the hydroxyl group appear as a singlet, and the hydroxyl proton itself typically presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each of the eleven carbon atoms. The carbons of the aromatic ring resonate in the downfield region (typically between 120 and 145 ppm). The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts. The quaternary carbon atom of the butynol (B8639501) chain and the carbon of the methyl group attached to the aromatic ring also show distinct signals. The two equivalent methyl carbons attached to the hydroxyl-bearing carbon appear as a single peak in the upfield region.

Detailed ¹H and ¹³C NMR spectral data for this compound are presented in the tables below. rsc.org

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.39 | d, J = 7.5 Hz | 1H | Aromatic H |

| 7.23 – 7.17 | m | 2H | Aromatic H |

| 7.12 | t | 1H | Aromatic H |

| 2.41 | s | 3H | Ar-CH₃ |

| 1.63 | s | 6H | -C(CH₃)₂OH |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 140.1 | Aromatic C |

| 131.8 | Aromatic C |

| 129.3 | Aromatic C |

| 128.2 | Aromatic C |

| 125.4 | Aromatic C |

| 122.4 | Aromatic C |

| 97.9 | Alkyne C |

| 81.0 | Alkyne C |

| 65.7 | -C(CH₃)₂OH |

| 31.6 | -C(CH₃)₂OH |

| 20.5 | Ar-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Determination

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning the complex structure of this compound by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to delineate the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. For instance, the HSQC spectrum would show a cross-peak connecting the signal of the aromatic protons to their corresponding aromatic carbon signals, and the methyl protons to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₂O, the calculated exact mass is 160.088815 Da. youtube.comslideshare.netnih.gov HRMS analysis would provide an experimental mass measurement with high accuracy (typically to within a few parts per million), confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule and to assess the purity of a sample. In the characterization of this compound, the IR spectrum provides key information about its molecular structure. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds within the molecule.

The key functional groups in this compound are the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C) of the alkyne, the aromatic ring (2-methylphenyl group), and the aliphatic carbon-hydrogen bonds. Each of these groups has a characteristic absorption band in the IR spectrum.

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ for the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. The presence of a sharp, but weak to medium intensity, absorption band in the range of 2100–2260 cm⁻¹ is characteristic of the C≡C triple bond stretching vibration. pressbooks.pub The substitution pattern of the alkyne can affect the exact position and intensity of this band. For instance, in a related compound, a medium intensity band was observed at 2241 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations of the 2-methylphenyl group typically appear as a group of peaks between 3000 and 3100 cm⁻¹. The C-H stretching of the methyl group and other aliphatic C-H bonds are observed in the 2850-3000 cm⁻¹ region. Furthermore, the C=C stretching vibrations within the aromatic ring give rise to absorption bands in the 1450-1600 cm⁻¹ region.

The purity of a sample of this compound can also be assessed using IR spectroscopy. The absence of significant absorption bands corresponding to potential starting materials or by-products would indicate a high degree of purity. For example, the absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ would confirm the absence of acetone (B3395972), a potential impurity from the synthesis process.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Broad, Strong |

| Alkyne | C≡C stretch | 2100-2260 | Weak to Medium, Sharp |

| Aromatic | C-H stretch | 3000-3100 | Medium |

| Aromatic | C=C stretch | 1450-1600 | Medium to Weak |

| Alkane | C-H stretch | 2850-3000 | Medium to Strong |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity analysis of organic compounds like this compound. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring

The progress of the synthesis of this compound can be effectively monitored using Gas Chromatography (GC). beilstein-journals.org In a typical setup, small aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by GC. This allows for the determination of the consumption of starting materials and the formation of the product over time. For the analysis of this compound, a capillary column such as an HP-5 (phenyl methyl siloxane) is often employed. beilstein-journals.org A temperature program is typically used, for example, starting at a lower temperature and gradually increasing to a higher temperature to ensure the separation of all components in the reaction mixture. beilstein-journals.org By comparing the peak areas of the starting materials and the product, the reaction conversion can be calculated, helping to determine the optimal reaction time.

High-Performance Liquid Chromatography (HPLC) is another powerful technique that can be used for reaction monitoring, particularly for compounds that are not sufficiently volatile for GC analysis or are thermally unstable. For compounds similar to this compound, reverse-phase HPLC methods have been developed. sielc.comsielc.com These methods typically use a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The progress of the reaction can be followed by observing the decrease in the peak area of the reactants and the increase in the peak area of the product in the HPLC chromatogram.

Table 2: Typical GC and HPLC Parameters for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Typical Application |

| Gas Chromatography (GC) | HP-5 (phenyl methyl siloxane) | Helium or Nitrogen | Reaction Monitoring |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water | Purity Analysis, Reaction Monitoring |

Preparative Chromatography for Compound Isolation and Purification

Once the synthesis of this compound is complete, preparative chromatography is a crucial step for isolating and purifying the final product from the crude reaction mixture. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.

Column chromatography using silica (B1680970) gel is a common and effective method for the purification of this compound. beilstein-journals.org The crude product is loaded onto a column packed with silica gel, and a solvent system, known as the eluent, is passed through the column. The choice of eluent is critical for achieving good separation. For this compound, a mixture of a nonpolar solvent like cyclohexane (B81311) and a more polar solvent like diethyl ether is often used. beilstein-journals.org By gradually increasing the polarity of the eluent (gradient elution), the different components of the mixture can be selectively eluted from the column. The fractions are collected and analyzed (for example, by thin-layer chromatography or GC) to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (prep-HPLC) can also be employed for the purification of this compound, especially when a very high degree of purity is required. nih.govresearchgate.net Similar to analytical HPLC, a C18 column with a mobile phase of acetonitrile and water can be used, but on a larger scale. pressbooks.pubnih.gov The fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the purified compound.

Theoretical and Computational Chemistry Studies on 4 2 Methylphenyl 3 Butyn 2 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and how these factors influence the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the geometry and electronic structure of molecules. For a molecule like 4-(2-methylphenyl)-3-butyn-2-ol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine its most stable three-dimensional conformation. These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

The analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. In this compound, the HOMO is expected to be localized on the electron-rich tolyl group and the carbon-carbon triple bond, while the LUMO would likely be centered on the antibonding orbitals of the alkyne and the carbinol carbon.

A natural bond orbital (NBO) analysis could further detail the charge distribution and delocalization of electrons within the molecule, providing insights into the stability conferred by interactions between different parts of the molecule. nih.gov

Table 1: Representative Predicted Geometrical Parameters for Aryl-Alkynol Structures from DFT Calculations

| Parameter | Predicted Value Range | Description |

| C≡C Bond Length | 1.20 - 1.22 Å | Typical for a carbon-carbon triple bond. |

| C-O Bond Length | 1.42 - 1.45 Å | Characteristic of a single bond between carbon and oxygen in an alcohol. |

| Phenyl Ring C-C Bond Lengths | 1.38 - 1.41 Å | Aromatic carbon-carbon bond distances. |

| Dihedral Angle (Phenyl-Alkyne) | 20° - 40° | The twist angle between the plane of the aromatic ring and the linear alkyne moiety, influenced by the ortho-methyl group. |

Note: These values are representative and based on DFT calculations of similar aromatic alkynols. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory explains reaction selectivity by considering the interaction between the HOMO of one reactant and the LUMO of another. For reactions involving this compound, the nature of its frontier orbitals would govern its reactivity.

For instance, in an electrophilic addition to the alkyne, the electrophile's LUMO would interact with the HOMO of the alkyne. The regioselectivity of such a reaction would be determined by the relative energies and spatial distributions of the HOMO across the two sp-hybridized carbons of the triple bond. The presence of the tolyl group would likely polarize the alkyne, influencing which carbon is more susceptible to attack.

In reactions where the alcohol group participates, such as in the Meyer-Schuster rearrangement, the protonation of the hydroxyl group would lower the energy of the LUMO, facilitating the departure of water and subsequent rearrangement. rsc.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states.

By mapping the potential energy surface of a reaction, computational methods can generate an energy profile that illustrates the energy changes as reactants are converted into products. This profile highlights the activation energies associated with each step of the reaction. For example, in the addition of a nucleophile to the carbonyl group that could be formed from the oxidation of this compound, the energy profile would show the energy barrier for the formation of the new carbon-nucleophile bond. nih.gov

Studies on similar systems, such as the insertion of alkynes into metal-ligand bonds, have utilized DFT to calculate the free-energy profiles of different reaction pathways, helping to elucidate the operative mechanism. acs.org

Computational modeling is particularly valuable in predicting the stereochemical outcome of asymmetric reactions. In the synthesis of chiral alcohols like this compound via the enantioselective addition of an alkynyl nucleophile to an aldehyde, computational models of the transition states can explain the observed enantioselectivity. nih.gov By comparing the energies of the different diastereomeric transition states leading to the (R) and (S) products, the major enantiomer can be predicted. These models often reveal that subtle steric and electronic interactions within the chiral catalyst-substrate complex are responsible for the stereochemical control.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations on phenyl-substituted butanols have shown that the phenyl group can act as a significant steric hindrance, affecting supramolecular clustering and hydrogen bonding patterns. nih.govacs.org For this compound, MD simulations could reveal the preferred conformations in solution and how the ortho-methyl group influences the rotational freedom around the bond connecting the phenyl ring and the alkyne. It is expected that primary and secondary butanols and their phenyl derivatives exhibit a broad and bimodal distribution of molecular conformations, corresponding to bent and linear geometries of the molecular skeleton. nih.govacs.org

Furthermore, MD simulations can explicitly model the effect of the solvent on the solute's conformation and reactivity. The interactions between the solvent molecules and different parts of the this compound molecule, such as hydrogen bonding to the hydroxyl group and π-stacking with the aromatic ring, can be analyzed. This provides a more realistic picture of the molecule's behavior in a chemical reaction, as the solvent can influence reaction rates and even the reaction pathway itself.

Future Research Directions and Emerging Perspectives

Advancements in Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's growing emphasis on environmentally benign processes has spurred research into greener methods for synthesizing 4-(2-methylphenyl)-3-butyn-2-ol and related propargyl alcohols. Traditional syntheses often rely on strong bases and hazardous solvents. Current research is focused on developing alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of advancement include:

Catalyst Development: The use of less hazardous and recyclable catalysts is a primary goal. This includes exploring earth-abundant metal catalysts and organocatalysts to replace more toxic or expensive options.

Alternative Reaction Media: Research is ongoing to replace traditional organic solvents with more environmentally friendly options such as water, ionic liquids, or deep eutectic solvents. These can facilitate catalyst recycling and reduce volatile organic compound (VOC) emissions.

Energy Efficiency: The exploration of alternative energy sources like microwave irradiation and ultrasonication can lead to significantly reduced reaction times and lower energy consumption compared to conventional heating methods.

A recent study highlights a green chemistry approach for the synthesis of related heterocyclic compounds using concentrated solar radiation and lemon juice as a natural catalyst, demonstrating the potential for renewable resources in chemical synthesis. nih.gov

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique structural features of this compound, namely the hydroxyl group and the terminal alkyne, provide a rich platform for exploring novel chemical reactions. The presence of the ortho-methyl group on the phenyl ring can also influence reactivity through steric and electronic effects.

Future research in this area will likely focus on:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the methyl group offers a more atom-economical approach to creating complex derivatives.

Enantioselective Transformations: Developing catalytic systems that can control the stereochemistry at the hydroxyl-bearing carbon is crucial for applications in pharmaceuticals and materials science.

Domino and Multicomponent Reactions: Designing reaction cascades where multiple bonds are formed in a single operation from simple starting materials can significantly improve synthetic efficiency.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

Key benefits and research directions include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions.

Improved Efficiency: Continuous processing can lead to higher throughput and more consistent product quality compared to batch methods.

Automation and High-Throughput Screening: Integrating flow reactors with automated systems allows for rapid optimization of reaction conditions and the high-throughput synthesis of derivative libraries for screening in drug discovery and materials science.

Development of Structure-Reactivity Relationships for Rational Design of Derivatives

A systematic understanding of how modifications to the structure of this compound affect its reactivity is essential for the rational design of new derivatives with desired properties. This involves synthesizing a range of analogs and quantitatively assessing their reactivity in various transformations.

Future efforts will likely involve:

Systematic Substituent Effects: Investigating the impact of different electron-donating and electron-withdrawing groups on the phenyl ring, as well as variations at the tertiary alcohol, will provide valuable data for predictive models.

Kinetic and Mechanistic Studies: Detailed kinetic studies will help to elucidate the mechanisms of key reactions, providing a deeper understanding of the factors that control reactivity and selectivity.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR): Developing mathematical models that correlate structural features with reactivity can accelerate the design of new compounds with optimized performance for specific applications.

Computational-Guided Discovery of New Transformations and Catalysts

Computational chemistry has become an indispensable tool in modern chemical research. Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the efficacy of catalysts, and guide the discovery of new chemical transformations.

For this compound, computational approaches can be applied to:

Predict Reaction Outcomes: Modeling potential reaction pathways can help to identify the most promising avenues for experimental investigation, saving time and resources.

Catalyst Design: Computational screening of potential catalyst structures can accelerate the discovery of more efficient and selective catalysts for transformations involving this propargyl alcohol.

Mechanistic Elucidation: Theoretical calculations can provide detailed insights into reaction mechanisms at the molecular level, complementing experimental studies and leading to a more complete understanding of the factors controlling reactivity.

Computational studies on the hydrogenation of the related compound 2-methyl-3-butyn-2-ol (B105114) (MBY) have already provided insights into the structure sensitivity of the reaction on palladium catalysts, demonstrating the power of this approach. unil.ch

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.